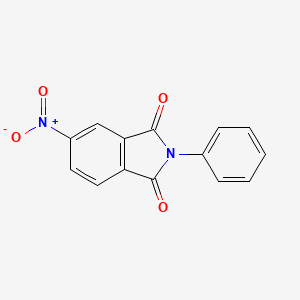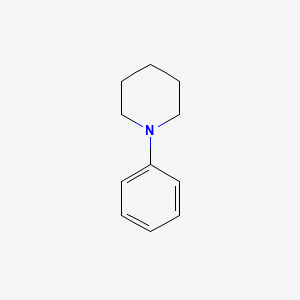
1-Phenylpiperidine
概述
描述
1-Phenylpiperidine is an organic compound with the molecular formula C11H15N. It is a derivative of piperidine, where a phenyl group is attached to the nitrogen atom of the piperidine ring. This compound is of significant interest due to its presence in various pharmacologically active molecules and its role as an intermediate in organic synthesis.
准备方法
1-Phenylpiperidine can be synthesized through several methods:
Aniline and 1,5-Dibromopentane: This method involves warming aniline with 1,5-dibromopentane.
5-Anilino-1-bromopentane: Heating 5-anilino-1-bromopentane can also yield this compound.
Dehydration of 5-Anilino-1-pentanol: This reaction is carried out over alumina.
Electrolytic Reduction: N-phenylglutarimide can be reduced electrolytically to produce this compound.
Catalytic Hydrogenation: 1-Phenyl-3-hydroxypyridinium chloride can be hydrogenated catalytically.
Reaction with Bromobenzene: Piperidine reacts with bromobenzene in the presence of lithium or sodium amide.
Fluorobenzene and Phenyllithium: Fluorobenzene reacts with 1-methylpiperidine and phenyllithium.
化学反应分析
1-Phenylpiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different derivatives depending on the conditions and reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.
Hydrogenation: Catalytic hydrogenation can convert it into different saturated derivatives.
Common reagents used in these reactions include hydrogen gas, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Phenylpiperidine has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological systems and as a building block for biologically active molecules.
Industry: It is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of 1-Phenylpiperidine and its derivatives often involves interaction with central nervous system receptors. For example, meperidine, a derivative, acts as an agonist at the μ-opioid receptor, leading to analgesic and sedative effects . The molecular targets and pathways involved vary depending on the specific derivative and its intended use.
相似化合物的比较
1-Phenylpiperidine can be compared with other phenylpiperidine derivatives such as:
Meperidine: An opioid analgesic with similar structural features.
Fentanyl: Another potent opioid analgesic with a phenylpiperidine structure.
Pethidine: Known for its analgesic properties and used in pain management.
These compounds share a common phenylpiperidine core but differ in their pharmacological effects and applications. The uniqueness of this compound lies in its versatility as a synthetic intermediate and its presence in various pharmacologically active molecules.
属性
IUPAC Name |
1-phenylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-4,7-8H,2,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSKXGRDUPMXLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063294 | |
| Record name | Piperidine, 1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4096-20-2 | |
| Record name | N-Phenylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4096-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidine, 1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004096202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-PHENYLPIPERIDINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53427 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Piperidine, 1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Piperidine, 1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.680 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 1-phenylpiperidine?
A1: this compound is a cyclic tertiary amine characterized by a piperidine ring (six-membered saturated heterocycle containing nitrogen) directly bonded to a phenyl group. Its molecular formula is C11H15N, and its molecular weight is 161.24 g/mol. [, ]
Q2: How does this compound react in the presence of strong oxidizing agents?
A2: Studies show that this compound can undergo dehydrogenation reactions when exposed to gamma radiation or peroxides like di-tert-butyl peroxide. This process leads to the formation of radical intermediates, which can subsequently undergo various reactions, including dimerization. For instance, reaction with t-butoxy radicals generates the radical coupling dimer 1,1'-diphenyldodecahydro-2,2'-biazepine. [, ]
Q3: Can this compound be used as a building block for more complex molecules?
A3: Yes, this compound can be employed in the synthesis of various heterocyclic compounds. For example, it serves as a starting material in the preparation of 2-[4-(1-phenylpiperidin-4-ylidene)cyclohexylidene]malononitrile (1) and 2-[4-(1-phenylpiperidin-4-yl)cyclohexylidene]malononitrile (2). These compounds exhibit interesting through-bond interactions between the electron-donating this compound moiety and the electron-accepting dicyanoethylene group. []
Q4: Is there any evidence of this compound being involved in charge-transfer processes?
A5: Yes, derivatives of this compound, like 4-(4-cyano-1-naphthylmethylene)-1-phenylpiperidine, display intramolecular charge-transfer fluorescence. This behavior is influenced by the polarity and mobility of the surrounding solvent environment. In liquid solutions, the charge-transfer emission maximum is sensitive to solvent polarity, while in solid matrices, the relaxation of the excited state is primarily governed by matrix rigidity. []
Q5: Are there any applications of this compound derivatives in medicinal chemistry?
A6: While the provided research doesn't directly delve into specific biological activities, some studies utilize this compound as a building block in synthesizing potentially bioactive molecules. For example, it has been incorporated into 4-aryl-4H-chromene derivatives, which were subsequently evaluated for anti-proliferative activity. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

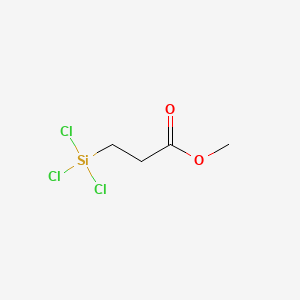

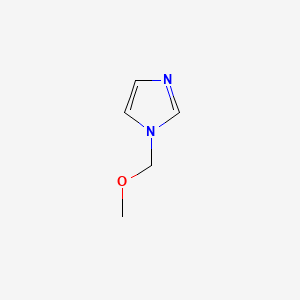



![1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide](/img/structure/B1584626.png)

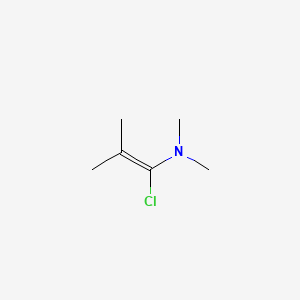
![3-Bromofuro[3,2-b]pyridine](/img/structure/B1584629.png)


